
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "Fentanyl analog" due to its structural similarity to the potent opioid analgesic, Fentanyl. This compound has been synthesized and studied for its potential applications in the field of medicine and research.
Wirkmechanismus
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate acts as an agonist on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of neurotransmitters that produce pain relief. This compound has a high affinity for the mu-opioid receptor, making it a potent analgesic.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It also has the potential to produce dependence and addiction, making it a highly regulated substance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate in lab experiments include its potency and selectivity for the mu-opioid receptor. It can be used as a reference compound in the development of new drugs and in the study of opioid receptors. However, its potential for abuse and addiction makes it a highly regulated substance, limiting its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate. One direction is the development of new drugs that target the mu-opioid receptor with greater selectivity and fewer side effects. Another direction is the study of the molecular mechanisms underlying opioid addiction and dependence. Additionally, the development of new analytical methods for the detection of opioids in biological samples is an important area of research.
Synthesemethoden
The synthesis of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate involves the reaction of 4-piperidone hydrochloride, 1-(2-phenylethyl)piperidine, and methylthioacetanilide. The reaction is catalyzed by sodium hydroxide and heated to produce the desired compound. The product is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate has been extensively studied for its potential applications in scientific research. It has been used as a reference compound in the development of new drugs and as a tool in the study of opioid receptors. This compound has also been used in the development of new analytical methods for the detection of opioids in biological samples.
Eigenschaften
CAS-Nummer |
130820-22-3 |
|---|---|
Produktname |
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate |
Molekularformel |
C26H32N2O5S |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-methylsulfanyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2OS.C4H4O4/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;5-3(6)1-2-4(7)8/h2-11,21H,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
DHOZPHJTPFNYMP-WLHGVMLRSA-N |
Isomerische SMILES |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Synonyme |
but-2-enedioic acid, 2-methylsulfanyl-N-(1-phenethyl-4-piperidyl)-N-ph enyl-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
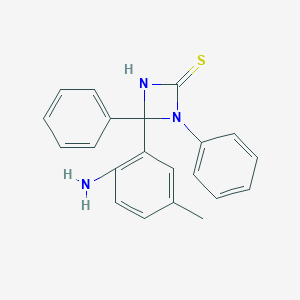
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)
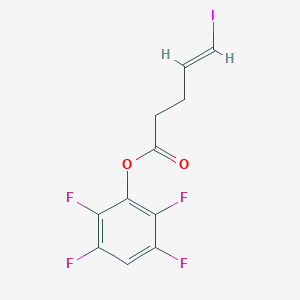
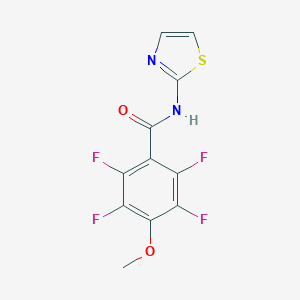

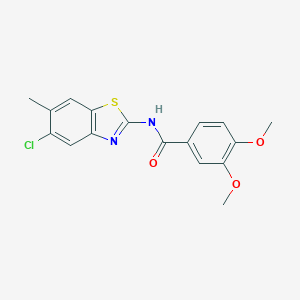
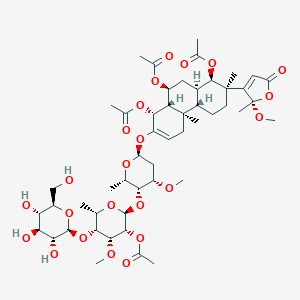
![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)

